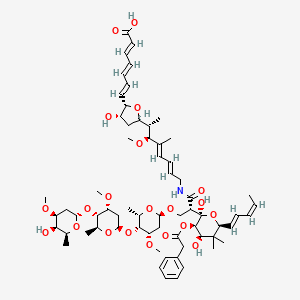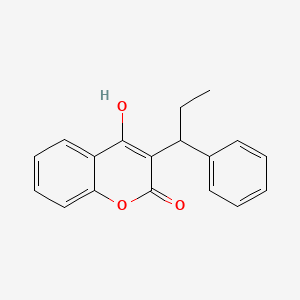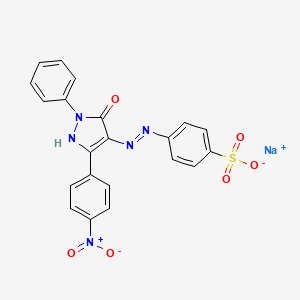
Polymyxin D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polymyxin D2 is a cationic lipopeptide antibiotic active against many species of Gram-negative bacteria.
Wissenschaftliche Forschungsanwendungen
Revival and Optimization of Polymyxins
Polymyxins, including Polymyxin D2, have seen a revival as a last-resort treatment for multidrug-resistant Gram-negative bacteria, particularly in strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales. Research efforts have significantly advanced the understanding of their chemical, microbiological, pharmacokinetic/pharmacodynamic, and toxicological properties. Notably, new dosage regimens for colistin have been developed, and clinical trials are underway to optimize the use of Polymyxin B, highlighting efforts to improve their clinical utility against "superbugs" (Nang et al., 2021).
Pharmacokinetics of Polymyxins
Studies have examined the population pharmacokinetics of polymyxins, such as Polymyxin B, to understand the factors influencing their pharmacokinetic variability. This knowledge is crucial for optimizing the clinical use of polymyxins, including Polymyxin D2 (Manchandani et al., 2018).
Mechanisms of Polymyxin Resistance
Research has focused on understanding the mechanisms of resistance to polymyxins in bacteria. This includes studying both acquired and intrinsic resistance in various bacterial strains, which is essential for developing strategies to counteract resistance and improve the efficacy of polymyxins (Olaitan et al., 2014).
Polymyxin Delivery Systems
Advancements have been made in developing various polymyxin delivery systems to improve bioavailability and reduce drug toxicity. This includes exploring systems like polymer particles, liposomes, and conjugates, which protect polymyxin molecules from physiological and pathological factors, thereby enhancing their efficacy and safety (Dubashynskaya et al., 2020).
Clinical Use and Resistance
Studies have also focused on the clinical outcomes of using polymyxins, like Polymyxin B, against multidrug-resistant pathogens. This research is essential for evaluating their efficacy and safety in treating infections caused by these pathogens (Mattos et al., 2019).
Direct Effects on Immune Cells
Polymyxin B has been shown to induce functional and molecular modifications in human dendritic cells, which are characteristic of a maturation process. This suggests potential immunomodulatory effects of polymyxins that could be explored in further research (Valentinis et al., 2005).
Bioactivity of Polymyxin Components
Research has been conducted on the synthesis and bioactivity investigation of individual components of polymyxins, including polymyxin D2. This includes examining their efficacy and toxicity against various bacterial strains, providing insights into their potential as new drug candidates (Cui et al., 2018).
Predictive Analysis of Polymyxin Resistance
Machine learning has been applied to predict polymyxin resistance in bacteria like Klebsiella pneumoniae, demonstrating that genomic data can be used to predict complex forms of antibiotic resistance. This approach could be valuable for anticipating resistance patterns in pathogens treated with polymyxins (Macesic et al., 2020).
Framework for Polymyxin Optimization
Research has proposed a framework for the optimization of polymyxins' clinical use, focusing on addressing gaps in knowledge and setting priorities for future research. This encompasses understanding dosing, pharmacopoeial standards, and susceptibility testing (Nation et al., 2015).
Eigenschaften
CAS-Nummer |
34167-45-8 |
|---|---|
Produktname |
Polymyxin D2 |
Molekularformel |
C49H91N15O15 |
Molekulargewicht |
1130.35 |
IUPAC-Name |
N-[(2S)-4-amino-1-[[(2S,3R)-3-hydroxy-1-[[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3,12-bis[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide |
InChI |
InChI=1S/C49H91N15O15/c1-24(2)10-8-9-11-36(69)55-29(12-17-50)43(73)63-39(28(7)68)49(79)61-35(23-65)46(76)58-33-16-21-54-47(77)37(26(5)66)62-44(74)32(15-20-53)57-40(70)31(14-19-52)59-48(78)38(27(6)67)64-45(75)34(22-25(3)4)60-41(71)30(13-18-51)56-42(33)72/h24-35,37-39,65-68H,8-23,50-53H2,1-7H3,(H,54,77)(H,55,69)(H,56,72)(H,57,70)(H,58,76)(H,59,78)(H,60,71)(H,61,79)(H,62,74)(H,63,73)(H,64,75)/t26-,27-,28-,29+,30+,31+,32+,33+,34-,35-,37+,38+,39+/m1/s1 |
InChI-Schlüssel |
AMOWTOQDROFIIR-ALESKEBOSA-N |
SMILES |
CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)C(C)O)CCN)CCN)C(C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Polymyxin D2; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid](/img/structure/B610077.png)

![N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B610080.png)






